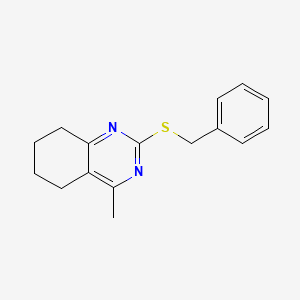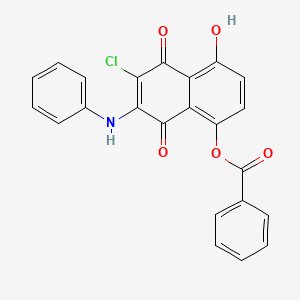![molecular formula C20H11NO2 B11042203 2-Oxo-4-phenyl-2h-benzo[h]chromene-3-carbonitrile](/img/structure/B11042203.png)
2-Oxo-4-phenyl-2h-benzo[h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-4-PHENYL-2H-BENZO[H]CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
The synthesis of 2-OXO-4-PHENYL-2H-BENZO[H]CHROMEN-3-YL CYANIDE typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, focusing on optimizing yield and purity.
Chemical Reactions Analysis
2-OXO-4-PHENYL-2H-BENZO[H]CHROMEN-3-YL CYANIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, ethylchloroacetate, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the chromene ring structure .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in materials science for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-OXO-4-PHENYL-2H-BENZO[H]CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. It is generally assumed that the compound’s lipophilicity allows it to penetrate cell membranes more effectively, which is crucial for its antimicrobial activity . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
2-OXO-4-PHENYL-2H-BENZO[H]CHROMEN-3-YL CYANIDE can be compared with other similar compounds, such as ETHYL (2-OXO-4-PHENYL-2H-BENZO[H]CHROMEN-7-YL)OXY)ACETATE . While both compounds share a similar chromene core structure, their functional groups and specific properties may differ, leading to variations in their applications and effectiveness. Other similar compounds include various 2H-chromenes and coumarin derivatives .
Properties
Molecular Formula |
C20H11NO2 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-oxo-4-phenylbenzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H11NO2/c21-12-17-18(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)19(16)23-20(17)22/h1-11H |
InChI Key |
XVXXKPXPWFQHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11042121.png)
![4,4,8-trimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11042141.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11042149.png)
![Ethyl 4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]benzoate](/img/structure/B11042152.png)

![1-[2,2-dimethyl-4-({[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}methyl)quinolin-1(2H)-yl]ethanone](/img/structure/B11042160.png)
![[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11042163.png)

![N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11042173.png)
![Pentyl 7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11042179.png)
![6-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B11042190.png)
![6-Methanesulfonyl-7-(4-methoxyphenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11042196.png)
![Ethyl {[5-amino-4-cyano-3-(dicyanomethylidene)-2-methyl-2,3-dihydrofuran-2-yl]sulfanyl}acetate](/img/structure/B11042197.png)

